N-Boc-DL-phenylalaninol

Descripción general

Descripción

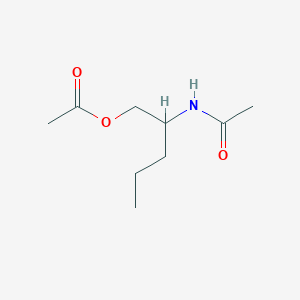

N-Boc-DL-phenylalaninol is a compound with the molecular formula C14H21NO3 and a molar mass of 251.32 . It is used in the synthesis of biochemically active compounds .

Synthesis Analysis

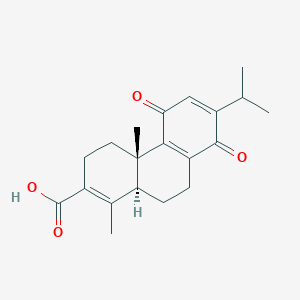

The synthesis of N-Boc-DL-phenylalaninol is typically carried out by taking N-Boc-L-phenylalanine as the initial raw material. The process involves esterification, reduction, amino protection, and reaction to obtain N-Boc-L-phenylalaninol . It is also employed in the synthesis of hydroxyethylene dipeptide isosteres that have enzyme inhibition properties .Molecular Structure Analysis

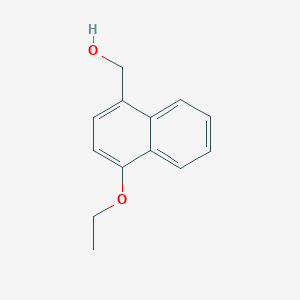

The molecular structure of N-Boc-DL-phenylalaninol consists of a phenylalanine molecule with a tert-butoxycarbonyl (Boc) protective group attached to the nitrogen atom .Chemical Reactions Analysis

The Boc group in N-Boc-DL-phenylalaninol is stable towards most nucleophiles and bases . This stability makes it a useful protective group in organic synthesis, particularly for amino acids and amines.Physical And Chemical Properties Analysis

N-Boc-DL-phenylalaninol is a white to light yellow crystalline powder . It has a predicted density of 1.085±0.06 g/cm3, a melting point of 85.0 to 90.0 °C, and a predicted boiling point of 410.1±38.0 °C .Aplicaciones Científicas De Investigación

Chemical Synthesis and Peptide Modification

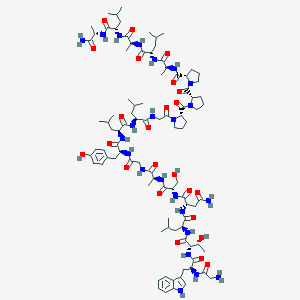

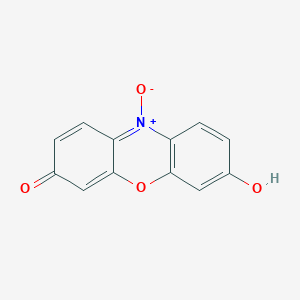

N-Boc-DL-phenylalaninol plays a significant role in chemical synthesis and peptide modification. For instance, it is used in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, which enables native chemical ligation at phenylalanine, a process crucial for peptide chain elongation and modification (Crich & Banerjee, 2007). It is also involved in reactions under basic conditions where it leads to the formation of oxazolidinone, a significant compound in organic chemistry and drug development (Curran et al., 1994).

Development of Biochemical Tools

N-Boc-DL-phenylalaninol is instrumental in creating biochemical tools, such as photoactivatable analogues of phenylalanine, which are vital in studying protein synthesis and enzyme function (Baldini et al., 1988). These tools are essential for advancing our understanding of biological processes at the molecular level.

Material Science and Polymer Chemistry

In material science and polymer chemistry, N-Boc-DL-phenylalaninol is used to synthesize methacrylate polymers containing chiral amino acid moieties. These polymers have controlled molecular weight and exhibit pH responsiveness, making them suitable for applications in drug delivery and biomaterials (Kumar et al., 2012).

Radioactive Labeling in Medical Research

N-Boc-DL-phenylalaninol is also used in the synthesis of radiolabeled phenylalanine derivatives for peptide synthesis. These derivatives are crucial in medical research for imaging and diagnostic purposes (Wilbur et al., 1993).

Structural Studies of Peptides and Proteins

The compound is integral in the structural analysis of peptides and proteins. For example, it is used in studying the crystal structure of specific peptides, which is key in understanding their biological function and designing new drugs (Bosch et al., 1985).

Synthesis of Pharmaceutical Intermediates

It serves as a building block in the synthesis of pharmaceutical intermediates, like N-BOC d-phenylalanine, which are essential for producing various drugs (Fox et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKDMDVMMCXTMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338006 | |

| Record name | N-Boc-DL-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-DL-phenylalaninol | |

CAS RN |

145149-48-0 | |

| Record name | N-Boc-DL-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)

![6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B115835.png)